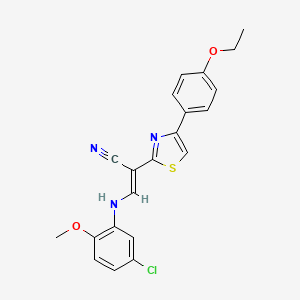

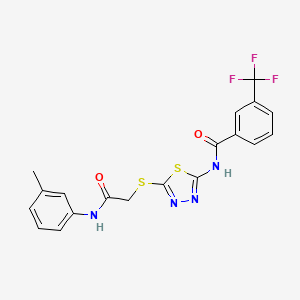

![molecular formula C17H14FN5O B2695083 4-氟苯基-1-[2-(1H-吡咯-1-基)[1,2,4]三唑并[1,5-a]嘧啶-7-基]乙基醚 CAS No. 303146-22-7](/img/structure/B2695083.png)

4-氟苯基-1-[2-(1H-吡咯-1-基)[1,2,4]三唑并[1,5-a]嘧啶-7-基]乙基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” is a derivative of 1,2,4-triazole . These derivatives are known for their potential as anticancer agents . The structure of these derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including the compound , involves various chemical reactions . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Molecular Structure Analysis

The molecular structure of “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” can be analyzed using spectroscopic techniques. The 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The IR absorption spectra of these compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1 H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” can be inferred from its spectroscopic data. The IR (KBr, cm−1) showed: 3094.9 (C–H stretch, aromatic), 2918.0 (C-H, aliphatic), 1695.9, 1658.5 (C = O, ketone), 1598.2 (C = N), 1240.9 (C–N stretch, aromatic), 1275.5 (Ar-F) .科学研究应用

Synthesis Methodology

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Light-Emitting Materials

[1,2,4]Triazolo [1,5- a ]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .

Cardiovascular Disorders

These types of compounds are utilized in the treatment of cardiovascular disorders .

Type 2 Diabetes

They are also used in the treatment of type 2 diabetes .

Hyperproliferative Disorders

Additionally, these compounds are used in the treatment of hyperproliferative disorders .

Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Biological Activities

The development of [1,2,4]triazolo [1,5- a ]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N -acetylated lysine .

未来方向

The 1,2,4-triazole derivatives, including “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether”, show promise as potential anticancer agents . Future research could focus on further understanding their mechanism of action, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

作用机制

Target of action

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidin moiety . Compounds with this moiety have been found to have inhibitory activity on certain kinases . Therefore, it’s possible that “1-{7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-1H-pyrrole” or “4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether” might also target kinases.

Mode of action

If the compound does indeed target kinases, it might do so by binding to the ATP-binding pocket of these enzymes, thereby inhibiting their activity .

Biochemical pathways

Kinases are involved in a wide variety of cellular processes, including signal transduction, cell cycle regulation, and metabolism. Inhibition of kinase activity can therefore affect multiple biochemical pathways .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific kinases it targets and the pathways these kinases are involved in .

属性

IUPAC Name |

7-[1-(4-fluorophenoxy)ethyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O/c1-12(24-14-6-4-13(18)5-7-14)15-8-9-19-16-20-17(21-23(15)16)22-10-2-3-11-22/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYGAAMVVKXJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N3C=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-2-methyl-S-[4-(1H-pyrazol-1-yl)phenyl]-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2695000.png)

![N-[(4-methylphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2695003.png)

![2-(2-Fluorophenoxy)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2695006.png)

![2-Chloro-N-[[3-(1-methylimidazol-2-yl)phenyl]methyl]propanamide](/img/structure/B2695007.png)

![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)

![2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2695015.png)

![3,4-Diazatricyclo[5.2.2.02,6]undec-2(6)-en-5-one](/img/structure/B2695018.png)

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)